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Compound of Interest

Compound Name: Cistanoside F

Cat. No.: B2731525 Get Quote

An In-depth Technical Guide to Cistanoside F: A Literature Review and Research Overview

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cistanoside F, a phenylethanoid

glycoside isolated from plants of the Cistanche genus. It details the compound's chemical

properties, summarizes its known biological activities, and presents underlying mechanisms of

action supported by current research. This document includes structured tables for all

quantitative data, detailed experimental protocols for key studies, and visualizations of critical

signaling pathways to facilitate advanced research and drug development efforts.

Chemical and Physical Properties
Cistanoside F is a natural phenylethanoid glycoside found in medicinal plants such as

Cistanche deserticola and Cistanche tubulosa.[1][2] Its structure is characterized by a central

glucose moiety linked to a rhamnose unit and a dihydroxyphenylethyl group, with a caffeoyl

group esterified to the glucose. This structure contributes to its notable biological activities.
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Property Data Reference(s)

Molecular Formula C₂₁H₂₈O₁₃ [3]

Molecular Weight 488.44 g/mol [3]

IUPAC Name

[(2R,3R,4R,5R,6R)-5,6-

dihydroxy-2-(hydroxymethyl)-4-

[(2R,3S,4S,5S,6R)-3,4,5-

trihydroxy-6-methyloxan-2-

yl]oxyoxan-3-yl] (E)-3-(3,4-

dihydroxyphenyl)prop-2-

enoate

[3]

CAS Number 97411-47-7 [3]

Class Phenylethanoid Glycoside [1]

Biological Activities and Research Overview
Cistanoside F has been investigated for several therapeutic applications, demonstrating a

range of biological effects from antioxidant and vasorelaxant properties to novel roles in

metabolic regulation and oncology.

Antioxidant Activity
Cistanoside F exhibits potent antioxidant effects by scavenging free radicals and inhibiting

lipid peroxidation.[4] Studies have shown it possesses stronger free radical scavenging activity

against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and superoxide anions (O₂⁻) generated

by the xanthine/xanthine oxidase system than the standard antioxidant α-tocopherol.[4][5]

Furthermore, it significantly inhibits both enzymatic (ADP/NADPH/Fe³⁺) and non-enzymatic

(ascorbic acid/Fe²⁺) induced lipid peroxidation in rat liver microsomes.[4] The antioxidant

capacity of phenylethanoids like Cistanoside F is reportedly enhanced by a greater number of

phenolic hydroxyl groups in the molecule.[4]

Vasorelaxant Effects
In vitro studies have demonstrated that Cistanoside F induces vasorelaxation. It has been

shown to significantly inhibit norepinephrine-induced contractions in isolated rat thoracic aorta
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strips in a concentration- and time-dependent manner.[6] This activity suggests potential

applications in cardiovascular conditions characterized by vasoconstriction.

Anti-Tumor Activity in Bladder Cancer
Recent research has identified Cistanoside F as a novel inhibitor of Monoacylglycerol Lipase

(MGLL), a key enzyme in the endocannabinoid system that degrades 2-arachidonoylglycerol

(2-AG).[4] By inhibiting MGLL, Cistanoside F increases the endogenous levels of 2-AG.[4]

Elevated 2-AG then activates the LKB1-AMPKα-mTOR signaling axis, which suppresses the

progression of bladder cancer.[4] Cistanoside F acts synergistically with 2-AG, enhancing its

anti-proliferative and anti-metastatic effects in bladder cancer cells at non-cytotoxic

concentrations.[4]

Metabolic Regulation in Skeletal Muscle
Cistanoside F has been shown to ameliorate lipid accumulation and enhance myogenic

differentiation in C2C12 myotube models of sarcopenic obesity.[1][7] Its mechanism involves

the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy

homeostasis.[1][2] By activating AMPK, Cistanoside F modulates the expression of key

metabolic genes, including PPARγ, ATGL, CPT1b, and UCP1, leading to reduced lipid storage

and increased muscle protein synthesis.[1] It also exhibits anti-inflammatory properties in this

context by downregulating pro-inflammatory mediators such as IL-6 and NF-κB.[7]

Quantitative Data Summary
While specific IC₅₀ and EC₅₀ values for Cistanoside F are not consistently reported across the

literature, the following table summarizes the effective concentrations observed in key

biological assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.tandfonline.com/doi/full/10.3109/13880200903008674
https://www.benchchem.com/product/b2731525?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40645071/
https://www.benchchem.com/product/b2731525?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40645071/
https://pubmed.ncbi.nlm.nih.gov/40645071/
https://www.benchchem.com/product/b2731525?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40645071/
https://www.benchchem.com/product/b2731525?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40558501/
https://www.mdpi.com/2073-4409/14/12/874
https://pubmed.ncbi.nlm.nih.gov/40558501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150175/
https://www.benchchem.com/product/b2731525?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40558501/
https://www.mdpi.com/2073-4409/14/12/874
https://www.benchchem.com/product/b2731525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2731525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological
Activity

Assay System
Effective
Concentration

IC₅₀ / EC₅₀
Value

Reference(s)

Anti-Tumor

Synergy

Bladder Cancer

Cells (in vitro)

4–8 nM

(enhances 2-

AG's effects)

Not Reported [4]

Vasorelaxation

Isolated Rat

Thoracic Aorta

(in vitro)

10–100 µM

(inhibits

norepinephrine-

induced

contraction)

Not Reported [6]

Antioxidant

Activity

DPPH Radical

Scavenging

Assay

-
Stronger than α-

tocopherol
[4][5]

Note: The lack of standardized IC₅₀/EC₅₀ values highlights an area for future quantitative

investigation to fully characterize the potency of Cistanoside F.

Signaling Pathways and Mechanisms of Action
The biological effects of Cistanoside F are mediated by its interaction with specific cellular

signaling pathways.

MGLL-LKB1-AMPKα-mTOR Pathway in Bladder Cancer
Cistanoside F's anti-tumor effect is indirect. By inhibiting MGLL, it prevents the breakdown of

the endocannabinoid 2-AG. The resulting accumulation of 2-AG activates the LKB1-AMPKα

pathway, which in turn inhibits mTOR, a master regulator of cell growth and proliferation.
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Cistanoside F inhibits MGLL, boosting 2-AG levels and suppressing mTOR.
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AMPK-Dependent Metabolic Regulation in Myotubes
In muscle cells, Cistanoside F directly or indirectly activates AMPK. This activation triggers a

cascade that simultaneously suppresses lipid synthesis and accumulation while promoting the

expression of key muscle proteins, thereby enhancing myogenic differentiation.

Lipid Metabolism Myogenesis
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Cistanoside F activates AMPK to regulate lipid metabolism and myogenesis.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
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Protocol: Assessment of Metabolic Regulation in C2C12
Myotubes
This protocol is adapted from Ma, M-L., et al. (2025) and details the investigation of

Cistanoside F's effects on lipid accumulation and myogenesis.[1]

Objective: To evaluate the effect of Cistanoside F on adipogenic differentiation and muscle

protein expression in C2C12 cells.

1. Cell Culture and Differentiation:

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin at 37°C in a 5% CO₂ incubator.

To induce adipogenic differentiation, grow cells to confluence. Two days post-confluence

(Day 0), change the medium to DMEM with 10% FBS, 10 µg/mL insulin, 0.5 mM IBMX, and 1

µM dexamethasone.

On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

From Day 4 onwards, culture cells in DMEM with 10% FBS, changing the medium every two

days until harvesting on Day 8.

Treat cells with desired concentrations of Cistanoside F throughout the differentiation period

(Day 0 to Day 8).

2. Oil Red O Staining for Lipid Accumulation:

On Day 8, wash differentiated cells twice with PBS.

Fix the cells with 4% paraformaldehyde for 30 minutes.

Wash with PBS and then with 60% isopropanol.

Stain with a freshly prepared Oil Red O solution (0.3% w/v in 60% isopropanol) for 30

minutes at room temperature.

Wash the cells four times with distilled water.
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Visualize and photograph lipid droplets using a microscope. For quantification, elute the stain

with 100% isopropanol and measure the absorbance at 510 nm.

3. Western Blot Analysis:

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a

PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

Phospho-AMPKα (Thr172)

Total AMPKα

Phospho-ACC1 (Ser79)

Total ACC1

Myosin Heavy Chain (MHC)

PPARγ

GAPDH or β-actin (as loading control)

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour.

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging

system. Quantify band density using software like ImageJ.

Protocol: In Vitro Vasorelaxation Assay
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This is a representative protocol for assessing the vasorelaxant effects of Cistanoside F on

isolated arterial rings.

Objective: To measure the ability of Cistanoside F to relax pre-contracted rat thoracic aortic

rings.

Tissue Preparation Experimental Setup

Euthanize Rat & 
Isolate Thoracic Aorta Clean Adherent Tissue Cut Aorta into

2-3 mm Rings

Mount Rings in
Organ Bath with

Krebs-Henseleit Buffer

Equilibrate under
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for 60-90 min

Induce Contraction
with Norepinephrine

(1 µM)

Add Cumulative Doses
of Cistanoside F

Record Isotonic
Tension Changes

Click to download full resolution via product page

Workflow for the in vitro vasorelaxation assay.

1. Aortic Ring Preparation:

Humanely euthanize a male Wistar rat (250-300g) following approved animal care protocols.

Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) buffer

(composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25,

glucose 11.7).

Carefully remove adherent connective and fatty tissues.

Cut the aorta into rings of 2-3 mm in length.

2. Experimental Procedure:

Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath filled with

K-H buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

Connect the upper hook to an isometric force transducer to record tension changes.
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Equilibrate the rings for 60-90 minutes under a resting tension of 1.5 g, replacing the K-H

buffer every 15 minutes.

After equilibration, induce a stable contraction by adding norepinephrine (NE) to a final

concentration of 1 µM.

Once the contraction reaches a plateau, add Cistanoside F in a cumulative manner (e.g.,

10⁻⁸ M to 10⁻⁴ M), allowing the response to stabilize at each concentration.

Record the relaxation response. Express the relaxation as a percentage of the maximal

contraction induced by NE.

Protocol: DPPH Free Radical Scavenging Assay
This protocol outlines a common method for assessing antioxidant capacity.

Objective: To determine the ability of Cistanoside F to scavenge the stable DPPH free radical.

1. Reagent Preparation:

Prepare a stock solution of Cistanoside F in methanol or DMSO.

Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol. Keep this

solution protected from light.

Ascorbic acid or α-tocopherol can be used as a positive control.

2. Assay Procedure:

In a 96-well plate or cuvettes, add 100 µL of various concentrations of Cistanoside F (e.g., 1

to 200 µM).

Add 100 µL of the 0.1 mM DPPH solution to each well.

For the control, mix 100 µL of the solvent (methanol or DMSO) with 100 µL of the DPPH

solution.

Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a spectrophotometer.

3. Calculation:

Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) =

[(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control

and A_sample is the absorbance in the presence of Cistanoside F.

The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be

determined by plotting the scavenging percentage against the concentration of Cistanoside
F.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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research-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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